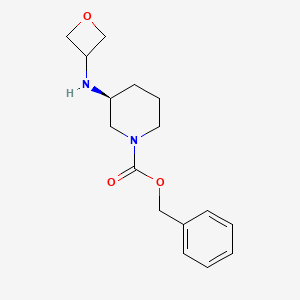

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate” is a synthetic compound . It belongs to the class of piperidine derivatives. The IUPAC name of this compound is "tert-butyl (3S)-3-(3-oxetanylamino)-1-piperidinecarboxylate" .

Molecular Structure Analysis

The molecular formula of this compound is C13H24N2O3 . The InChI code is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 256.34 g/mol . It is an oil at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Influence of Metals on Biological Molecules

Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the impact of metals on the electronic systems of biologically important ligands, including carboxylic acids and derivatives. This research highlights the significance of understanding metal-ligand interactions, which could be relevant for studying "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in contexts such as metal coordination or modulation of biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Development of Macozinone for TB Treatment

Makarov and Mikušová (2020) discussed the development of Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment. This review underscores the importance of identifying novel targets and compounds for infectious diseases, which could be a potential application area for new chemical entities like "this compound" (Makarov & Mikušová, 2020).

Nucleophilic Aromatic Substitution Reactions

Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions, providing a fundamental understanding of how piperidine derivatives react with aromatic compounds. This research could offer insights into the reactivity and potential synthetic applications of "this compound" in designing new molecules (Pietra & Vitali, 1972).

Potential for CNS Drug Development

Saganuwan (2017) reviewed functional chemical groups that could lead to the synthesis of compounds with central nervous system (CNS) activity. Given the structural features of "this compound," it might be explored for its potential CNS activities, aligning with the discussed heterocycles and their effects on the CNS (Saganuwan, 2017).

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) highlighted the importance of benzene-1,3,5-tricarboxamides in supramolecular chemistry, demonstrating the versatility of such compounds in various applications. Although not directly related, understanding supramolecular interactions could be beneficial for exploiting "this compound" in similar contexts (Cantekin, de Greef, & Palmans, 2012).

Mécanisme D'action

This compound is known as (S)-TBOA, which is a non-competitive inhibitor of glutamate transporters, particularly of EAAT1 and EAAT2.

Safety and Hazards

Propriétés

IUPAC Name |

benzyl (3S)-3-(oxetan-3-ylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHVYCSHCRJAT-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)

![1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2577635.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2577637.png)

![4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2577638.png)

![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole](/img/structure/B2577645.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2577646.png)

![N-(4-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2577647.png)

![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)

![3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B2577652.png)

![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2577653.png)